molecular formula C10H9F3O2 B14288586 2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- CAS No. 121194-38-5

2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl-

Cat. No.: B14288586
CAS No.: 121194-38-5
M. Wt: 218.17 g/mol
InChI Key: YZAROGYWBITELL-UHFFFAOYSA-N
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Description

2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- is an organic compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and a phenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- can be achieved through several methods. One common approach involves the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with a suitable reducing agent to introduce the hydroxy group at the 3-position. This reaction typically requires controlled conditions, such as low temperatures and an inert atmosphere, to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the butanone backbone can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4,4,4-trifluoro-3-oxo-1-phenyl-2-butanone.

    Reduction: Formation of 4,4,4-trifluoro-3-hydroxy-1-phenyl-2-butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to introduce trifluoromethyl and hydroxy functionalities.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Similar structure but lacks the hydroxy group.

    4,4,4-Trifluoro-3-hydroxy-1-phenyl-2-butanone: Similar structure but with different functional group positions.

    4,4,4-Trifluoro-1-phenyl-2-butanone: Similar structure but lacks the hydroxy group.

Uniqueness

2-Butanone, 4,4,4-trifluoro-3-hydroxy-1-phenyl- is unique due to the presence of both the trifluoromethyl and hydroxy groups, which confer distinct chemical and physical properties. These functionalities make it a versatile compound for various applications, particularly in the synthesis of complex molecules and materials.

Properties

CAS No.

121194-38-5

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-one

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7/h1-5,9,15H,6H2

InChI Key

YZAROGYWBITELL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(C(F)(F)F)O

Origin of Product

United States

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